molecular formula C15H19NO2 B2380598 N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide CAS No. 2411248-01-4

N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide

Cat. No.: B2380598
CAS No.: 2411248-01-4
M. Wt: 245.322
InChI Key: FQOBRQLKIVIRNY-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a methylpropan-2-yl group, and a but-2-ynamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-5-8-14(17)16-15(2,3)11-12-9-6-7-10-13(12)18-4/h6-7,9-10H,11H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOBRQLKIVIRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)(C)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate alkynes under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ynamide bond . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a multi-target antagonist, affecting various receptors and enzymes. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide can be compared with other similar compounds to highlight its uniqueness:

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